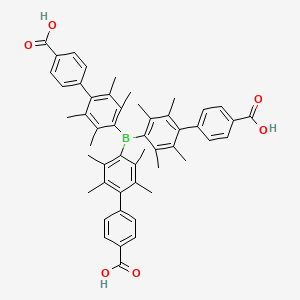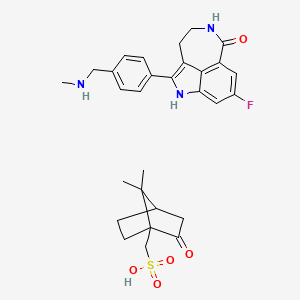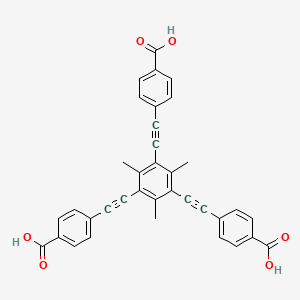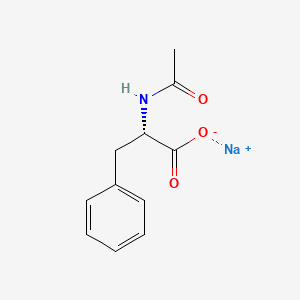
Acat-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acat-IN-8 is a compound known for its inhibitory effects on acyl-Coenzyme A: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol modulation. It also inhibits NF-κB-mediated transcription . This compound has a molecular weight of 587.82 and a chemical formula of C32H49N3O5S .
Vorbereitungsmethoden
The synthesis of Acat-IN-8 involves several steps and specific reaction conditions. While detailed synthetic routes are proprietary and not publicly disclosed, the preparation method for in vivo formulations involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O . Industrial production methods are not explicitly detailed in available literature, but they likely involve similar steps with optimization for large-scale synthesis.
Analyse Chemischer Reaktionen
Acat-IN-8 undergoes various chemical reactions, primarily focusing on its inhibitory action on ACAT and NF-κB-mediated transcription. The compound is involved in reactions that modulate cholesterol levels and inflammatory pathways. Common reagents and conditions used in these reactions include solvents like DMSO and PEG300, and surfactants like Tween 80 . The major products formed from these reactions are typically related to the inhibition of cholesterol esterification and transcriptional activity.
Wissenschaftliche Forschungsanwendungen
Acat-IN-8 has a wide range of scientific research applications:
Chemistry: Used as a tool to study cholesterol metabolism and the role of ACAT in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating hypercholesterolemia and related cardiovascular diseases.
Industry: Utilized in the development of cholesterol-lowering drugs and anti-inflammatory agents.
Wirkmechanismus
Acat-IN-8 exerts its effects by inhibiting the enzyme acyl-Coenzyme A: cholesterol acyltransferase (ACAT), which is crucial for cholesterol esterification. By inhibiting ACAT, this compound reduces the formation of cholesterol esters, thereby modulating cholesterol levels within cells . Additionally, it inhibits NF-κB-mediated transcription, which plays a role in inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Acat-IN-8 is unique due to its dual inhibitory action on ACAT and NF-κB-mediated transcription. Similar compounds include:
Avasimibe: Another ACAT inhibitor known for its cholesterol-lowering effects.
F12511: An ACAT inhibitor studied for its potential in treating atherosclerosis.
CI-1011: An ACAT inhibitor with applications in reducing cholesterol absorption.
These compounds share similar mechanisms of action but differ in their specific molecular structures and additional biological effects.
Eigenschaften
Molekularformel |
C32H49N3O5S |
|---|---|
Molekulargewicht |
587.8 g/mol |
IUPAC-Name |
[4-[[(2R)-2-aminopropanoyl]amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |
InChI |
InChI=1S/C32H49N3O5S/c1-17(2)23-12-25(18(3)4)29(26(13-23)19(5)6)16-30(36)35-41(38,39)40-31-27(20(7)8)14-24(15-28(31)21(9)10)34-32(37)22(11)33/h12-15,17-22H,16,33H2,1-11H3,(H,34,37)(H,35,36)/t22-/m1/s1 |
InChI-Schlüssel |
OONGEPAWWNZIAT-JOCHJYFZSA-N |
Isomerische SMILES |
C[C@H](C(=O)NC1=CC(=C(C(=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C)N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)C(C)N)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11930376.png)
![(1R,4S,5'S,6S,8R,10E,13R,14E,20R,21E,24R)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B11930379.png)
![(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B11930385.png)
![[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enyl] 3-[2-(diethylamino)ethyl-[3-[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11930387.png)
![2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B11930394.png)

![Tert-butyl (s)-4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B11930408.png)

![acetic acid;[(1S)-5-amino-1-carboxypentyl]azanium;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanimidate](/img/structure/B11930419.png)


![3-[(3S,5R,8R,9R,10R,13R,14R,16S,17S)-3-[(2S,4S,5R,6R)-5-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,4S,5R,6R)-5-hydroxy-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11930447.png)

![(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B11930451.png)
